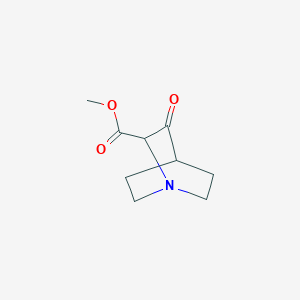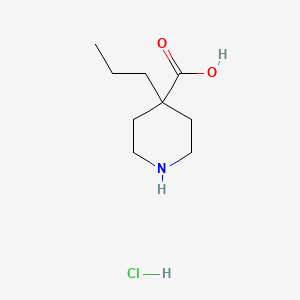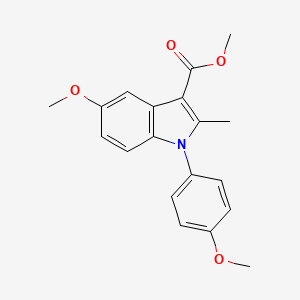![molecular formula C7H5ClN2S B1454453 6-氯-2-甲基噻唑并[5,4-B]吡啶 CAS No. 857970-22-0](/img/structure/B1454453.png)
6-氯-2-甲基噻唑并[5,4-B]吡啶
描述
6-Chloro-2-methylthiazolo[5,4-B]pyridine is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 . It is used in various scientific research applications due to its unique structure.
Molecular Structure Analysis
The InChI code for 6-Chloro-2-methylthiazolo[5,4-B]pyridine is 1S/C7H5ClN2S/c1-4-10-6-2-5 (8)3-9-7 (6)11-4/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-Chloro-2-methylthiazolo[5,4-B]pyridine has a molecular weight of 184.65 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.科学研究应用
衍生物的合成
6-氯-2-甲基噻唑并[5,4-B]吡啶已显示出在合成新型有机化合物中的潜力。一项研究阐明了通过分子内环化合成N-取代的2-氨基甲基-5-甲基-7-苯氧噻唑并[5,4-b]吡啶的方法,进一步突显了其在通过与各种胺和环酰胺(Palamarchuk et al., 2019)进行亲核取代而合成以前未知的2-氨基甲基噻唑并[5,4-b]吡啶衍生物中的作用。
环转化研究
对类似于6-氯-2-甲基噻唑并[5,4-B]吡啶的衍生物的环化反应的研究表明了合成各种杂环化合物的潜力。例如,某些衍生物的热解导致高产率的苯并[d]噁唑-2-碳腈和噻唑并[5,4-b]吡啶-2-碳腈的形成。这些发现表明了这类化合物在形成多样的杂环结构(Kalogirou et al., 2015)方面的结构多样性和反应性。
电子性质和导电性
在材料科学领域,对6-氯-2-甲基噻唑并[5,4-B]吡啶衍生物进行了电子性质的研究。一项研究详细介绍了从相关化合物中衍生的共振稳定自由基的合成,揭示了有关它们的电子结构、导电性测量和磁性能的见解。这些发现强调了这类化合物在开发具有特定电子和磁性能的新材料方面的潜力(Beer et al., 2002)。
抗菌性能
对6-氯-2-甲基噻唑并[5,4-B]吡啶的某些衍生物进行了抗菌性能的研究。例如,从相关化合物合成的噻唑并[4,5-d]嘧啶经过抗菌评估,表明了这些衍生物在生物医学应用中的潜力(Rahimizadeh et al., 2011)。
安全和危害
作用机制
Target of Action
Thiazole analogs, which 6-chloro-2-methylthiazolo[5,4-b]pyridine is a part of, can serve as ligands for various receptors such as estrogen receptors, neuropeptides, and y5 adenosine receptors .
Mode of Action
It is known that thiazole analogs can inhibit various biological processes such as the aggregation factor of human platelets, urokinase, and poly (adp-ribose) polymerase-1 .
Biochemical Pathways
Thiazole analogs have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Thiazole analogs have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature , indicating that moisture and temperature may affect its stability.
生化分析
Biochemical Properties
6-Chloro-2-methylthiazolo[5,4-B]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
The effects of 6-Chloro-2-methylthiazolo[5,4-B]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-Chloro-2-methylthiazolo[5,4-B]pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-methylthiazolo[5,4-B]pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-methylthiazolo[5,4-B]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
6-Chloro-2-methylthiazolo[5,4-B]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound may inhibit key enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic flux. Additionally, it can influence the levels of various metabolites within the cell, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Chloro-2-methylthiazolo[5,4-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific target sites to exert its function .
Subcellular Localization
6-Chloro-2-methylthiazolo[5,4-B]pyridine exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for the compound’s interaction with its target biomolecules and for exerting its biochemical effects .
属性
IUPAC Name |
6-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDFOCIDMXEORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678962 | |
| Record name | 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857970-22-0 | |
| Record name | 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)
![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)

![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)




amine](/img/structure/B1454388.png)
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)